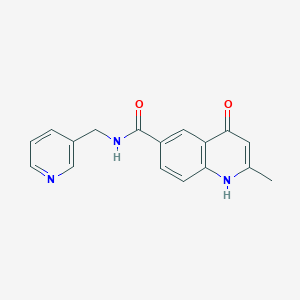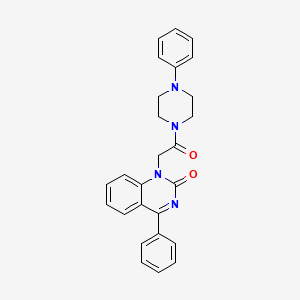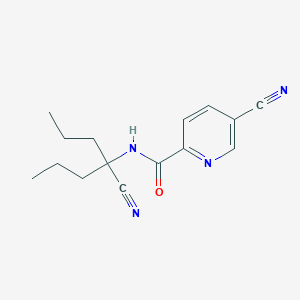![molecular formula C29H25ClFN5O3 B2673786 3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 921077-29-4](/img/structure/B2673786.png)
3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C29H25ClFN5O3 and its molecular weight is 546. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities of Purine Derivatives
Purine derivatives, including pyrimido[2,1-f]purine and related compounds, have been extensively studied for their pharmacological properties. For instance, new 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives of arylpiperazine were synthesized and evaluated for their affinity towards various receptors, including 5-HT(1A), 5-HT(2A), alpha(1), and D(2) receptors. These compounds demonstrated high affinity for 5-HT(1A) and alpha(1) receptors, with potential applications as antagonists for pre- and postsynaptic 5-HT(1A) receptors, showing anxiolytic-like and antidepressant-like activities in animal models (Sławomir Jurczyk et al., 2004).
Another study focused on the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, showcasing the chemical versatility of pyrimido-purine scaffolds and their potential for generating novel compounds with specific biological activities (Ondrej imo et al., 1995).
Anti-inflammatory Properties
Substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system have shown anti-inflammatory activity in models of chronic inflammation, comparable to that of naproxen. This indicates their potential in developing new anti-inflammatory drugs without the side effects associated with traditional NSAIDs (J. Kaminski et al., 1989).
Chemical Synthesis and Characterization
Research on the synthesis of novel purine derivatives, including their spectral, photophysical, and structural properties, contributes to understanding their potential applications in medicinal chemistry and other scientific fields. Studies on compounds like 4-Alkyl- or 4-Phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones provide insights into the molecular structure and reactivity of purine analogs, which can be crucial for designing drugs with improved efficacy and reduced toxicity (Ondrej Simo et al., 1998).
Eigenschaften
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClFN5O3/c1-18-15-34(19-11-13-21(14-12-19)39-20-7-4-3-5-8-20)28-32-26-25(35(28)16-18)27(37)36(29(38)33(26)2)17-22-23(30)9-6-10-24(22)31/h3-14,18,25-26,28,32H,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVYZEXNVVGLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3C(NC2N(C1)C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CC6=C(C=CC=C6Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2673703.png)
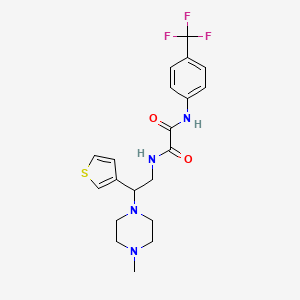
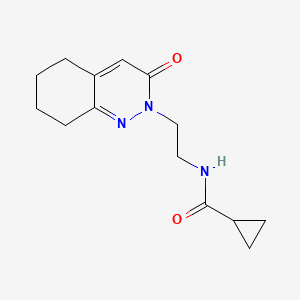
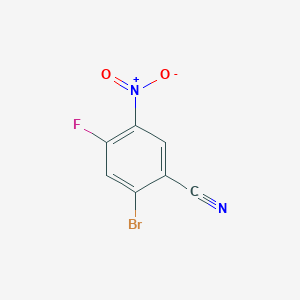
![2-Hydrazinyl-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2673712.png)

![2-Chloro-N-(1H-indol-7-ylmethyl)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2673717.png)
![6-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B2673718.png)

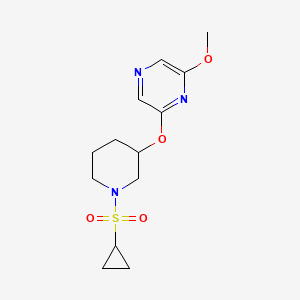
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2673723.png)
